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molecular formula C9H19F3O4SSi B180327 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate CAS No. 164162-36-1

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Cat. No. B180327
M. Wt: 308.39 g/mol
InChI Key: DUUWFQBUGWHIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897608B2

Procedure details

A solution of 2-(tert-butyldimethylsilyl)-ethylene glycol (125 mg, 0.71 mmol) and 2,6-lutidene (0.08 mL, 0.69 mmol) in 6 mL dichloromethane was cooled to −78° C. Trifluoromethanesulfonic anhydride (0.11 mL, 0.65 mmol) was added over a period of 5 min and stirring was continued for additional 15 min at −78° C. to complete the formation of the triflate. The triflate was used in situ for the reaction as described in 3.2 below.
Name
2-(tert-butyldimethylsilyl)-ethylene glycol
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si:1]([CH:8](O)CO)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])C.CC1C=CC=[C:15]([CH3:19])N=1.[F:20][C:21]([F:34])([F:33])[S:22]([O:25]S(C(F)(F)F)(=O)=O)(=[O:24])=[O:23].[O-:35]S(C(F)(F)F)(=O)=O>ClCCl>[O:25]([CH2:15][CH2:19][O:35][Si:1]([C:4]([CH3:5])([CH3:6])[CH3:7])([CH3:3])[CH3:8])[S:22]([C:21]([F:34])([F:33])[F:20])(=[O:24])=[O:23]

Inputs

Step One
Name
2-(tert-butyldimethylsilyl)-ethylene glycol
Quantity
125 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)C(CO)O
Name
Quantity
0.08 mL
Type
reactant
Smiles
CC1=NC(=CC=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O(S(=O)(=O)C(F)(F)F)CCO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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